molecular formula C23H22N4O6S B11491489 methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate

methyl (4-{[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate

Cat. No.: B11491489
M. Wt: 482.5 g/mol
InChI Key: BPVABKLNOPKCKS-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique chemical structure, which includes a benzotriazole moiety, making it a valuable substance in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-{[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate typically involves multiple steps, including the formation of the benzotriazole core and subsequent functionalization. The general synthetic route includes:

    Formation of Benzotriazole Core: This step involves the reaction of o-phenylenediamine with nitrous acid to form benzotriazole.

    Functionalization: The benzotriazole core is then functionalized with various substituents, including methoxy and methyl groups, through electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the phenoxy group with methyl acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Methyl 2-(4-{[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a UV absorber and stabilizer in polymers and coatings to protect materials from UV degradation.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as plastics and resins, due to its stabilizing properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-{[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced damage. The benzotriazole moiety plays a crucial role in this process by undergoing reversible photoisomerization, which allows it to absorb and release UV energy efficiently.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol
  • 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol
  • Methyl 3-(3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl)propanoate

Uniqueness

Methyl 2-(4-{[3-(2H-1,2,3-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl}phenoxy)acetate is unique due to its specific combination of functional groups, which confer enhanced UV absorption and stability properties. The presence of the sulfamoyl group further enhances its solubility and compatibility with various polymer matrices, making it a superior UV stabilizer compared to other benzotriazole derivatives.

Properties

Molecular Formula

C23H22N4O6S

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 2-[4-[[3-(benzotriazol-2-yl)-2-methoxy-5-methylphenyl]sulfamoyl]phenoxy]acetate

InChI

InChI=1S/C23H22N4O6S/c1-15-12-20(23(32-3)21(13-15)27-24-18-6-4-5-7-19(18)25-27)26-34(29,30)17-10-8-16(9-11-17)33-14-22(28)31-2/h4-13,26H,14H2,1-3H3

InChI Key

BPVABKLNOPKCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)OC

Origin of Product

United States

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